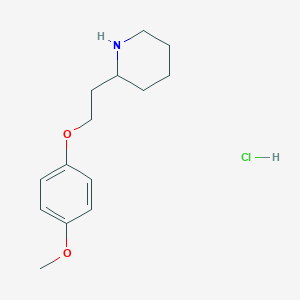

4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Descripción

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is 4-[2-(4-methoxyphenoxy)ethyl]piperidine hydrochloride , derived from its structural components. The compound consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with an ethyl ether group bearing a 4-methoxyphenyl moiety. The hydrochloride salt form arises from protonation of the piperidine nitrogen.

Isomeric considerations involve both positional and conformational variations:

- Positional isomerism : The ethyl ether group’s attachment site on the piperidine ring defines distinct isomers. For example, substitution at the 3- or 4-position would yield 3-[2-(4-methoxyphenoxy)ethyl]piperidine or 4-[2-(4-methoxyphenoxy)ethyl]piperidine, respectively.

- Conformational isomerism : The piperidine ring adopts a chair conformation, with the ethyl ether group favoring an equatorial orientation to minimize steric strain.

Molecular Weight Calculation and Elemental Composition Analysis

The molecular formula C₁₄H₂₂ClNO₂ corresponds to a molecular weight of 271.78 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.01 | 168.14 |

| H | 22 | 1.008 | 22.18 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| O | 2 | 16.00 | 32.00 |

| Total | 271.78 |

Elemental composition by percentage:

- Carbon : 61.84%

- Hydrogen : 8.16%

- Chlorine : 13.04%

- Nitrogen : 5.15%

- Oxygen : 11.78%

This aligns with high-resolution mass spectrometry data from PubChem entries.

X-ray Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for this compound is unavailable, analogous piperidine derivatives provide insights:

- Piperidine ring conformation : In similar hydrochlorides, the piperidine ring adopts a chair conformation, with the substituent (ethyl ether group) in an equatorial position to reduce 1,3-diaxial interactions.

- Hydrogen bonding : The protonated amine forms a strong ionic bond with the chloride ion (N–H···Cl⁻ distance: ~2.9–3.1 Å), stabilizing the crystal lattice.

- Ether linkage geometry : The C–O–C bond angle in the ethyl ether group is approximately 112°, consistent with sp³ hybridization.

Comparative Structural Analysis with Piperidine-containing Analogues

Key structural differences and their implications are summarized below:

Electronic effects : The methoxy group’s electron-donating nature increases the aromatic ring’s nucleophilicity, influencing binding interactions in medicinal chemistry applications.

Steric profile : The ethyl ether spacer balances flexibility and steric bulk, unlike rigid ketone-containing analogues.

Propiedades

IUPAC Name |

2-[2-(4-methoxyphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;/h5-8,12,15H,2-4,9-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKDHOQZDNFFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72834-32-3 | |

| Record name | Piperidine, 2-[2-(4-methoxyphenoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72834-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Análisis Bioquímico

Biochemical Properties

4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their activity and thereby affecting protein degradation pathways. Additionally, this compound can bind to specific receptors on cell surfaces, altering signal transduction pathways and influencing cellular responses.

Cellular Effects

The effects of 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, it can alter the activity of key signaling molecules, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.

Temporal Effects in Laboratory Settings

The effects of 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been associated with toxic effects, such as cell death and tissue damage. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in animal models.

Metabolic Pathways

4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in the production and utilization of energy. Additionally, it can affect the levels of specific metabolites, such as glucose and ATP, influencing cellular energy balance.

Transport and Distribution

The transport and distribution of 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s ability to modulate cellular processes.

Subcellular Localization

The subcellular localization of 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy production and metabolic activity. Additionally, its localization to the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins.

Actividad Biológica

4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, synthesizing current research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group on a phenyl ring and a piperidine moiety, which contributes to its pharmacological profile. The chemical formula can be represented as:

This structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride. For instance, related compounds have demonstrated potent cytotoxicity against several cancer cell lines. A notable study reported IC50 values ranging from 5 to 10 nM against resistant cell lines, indicating strong anticancer activity .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | DU145 (Prostate) | 7.5 |

| Compound B | K562 (Leukemia) | 6.0 |

| Compound C | A549 (Lung) | 8.0 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, compounds structurally similar to 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound D | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound E | 26.04 ± 0.36 | 31.4 ± 0.12 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanism : Studies suggest that related compounds disrupt microtubule formation, leading to mitotic arrest and subsequent cell death in cancer cells . This action is facilitated through competitive binding to tubulin.

- Anti-inflammatory Mechanism : The inhibition of COX enzymes by derivatives indicates potential pathways for reducing inflammation and pain, making them suitable candidates for further development in treating inflammatory diseases .

Case Studies

- In Vivo Efficacy : A study utilizing xenograft models demonstrated that compounds similar to 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride significantly reduced tumor sizes compared to controls, showcasing their potential as effective anticancer agents .

- Clinical Relevance : A clinical trial involving a derivative showed promising results in reducing inflammation in patients with chronic pain conditions, suggesting that this class of compounds could provide therapeutic benefits beyond oncology .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Methoxy Substitution : The position and number of methoxy groups on the phenyl ring significantly influence cytotoxicity and anti-inflammatory activity.

- Piperidine Influence : Variations in the piperidine ring structure also affect the binding affinity and efficacy against target enzymes.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy at position 4 | Increased cytotoxicity |

| Piperidine substitution | Altered COX inhibition profile |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : 2-[2-(4-methoxyphenoxy)ethyl]piperidine hydrochloride

- Molecular Formula : C14H21NO2·HCl

- Molecular Weight : 271.78 g/mol

This compound features a piperidine ring attached to a methoxyphenyl group, which contributes to its biological activity.

Pharmacological Applications

- CNS Activity :

- Anorectic Agents :

- Proteomics Research :

Synthesis and Industrial Applications

The synthesis of 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride typically involves several steps, including the reaction of piperidine derivatives with methoxyphenol compounds. The yield and purity of synthesized compounds are crucial for their effectiveness in research and therapeutic applications.

Several studies have documented the effects and potential applications of this compound:

- A study published in a pharmacology journal highlighted the compound's ability to modulate neurotransmitter levels, suggesting its potential use in treating mood disorders .

- Another research effort focused on its application as an anorectic agent, demonstrating significant weight loss effects in animal models .

- Proteomic studies utilizing this compound have revealed insights into protein interactions that could lead to new therapeutic targets for various diseases .

Comparación Con Compuestos Similares

2-Methoxyphenyl 2-(4-piperidinyl)ethyl Ether Hydrochloride

- Key Difference : The methoxy group is in the ortho (2-) position on the phenyl ring instead of para (4-).

- This compound (CAS 614731-29-2) is commercially available and used in pharmaceutical research, emphasizing the role of substitution patterns in drug design .

4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine Hydrochloride

- Key Difference: Incorporates a chloro-methylphenoxy group instead of methoxyphenyl.

- Impact: The electron-withdrawing chlorine atom and methyl group enhance lipophilicity, which may improve blood-brain barrier penetration. Its molecular weight (290.2 g/mol) and formula (C₁₄H₂₁Cl₂NO) suggest higher halogen content influences stability and reactivity .

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride

- Key Difference : Replaces the methoxyphenyl group with a benzoate ester.

- Impact: The ester group introduces hydrolytic instability under physiological conditions, contrasting with the ether’s robustness.

Physicochemical Properties

*Estimated based on structural analogs.

Métodos De Preparación

Step 1: Hydrolysis of 4-Methoxyphenyl 2-Cyanopiperidine

- The initial raw material, 4-methoxyphenyl 2-cyanopiperidine , undergoes hydrolysis with hydrochloric acid (preferably 6N) under reflux conditions at 100°C for 4–6 hours.

- The process converts the nitrile group into the corresponding carboxylic acid hydrochloride, leveraging acid hydrolysis which is straightforward and scalable.

- Similar hydrolysis reactions are well-documented, with optimized conditions ensuring high yield (>90%) and minimal by-products.

- The molar ratio of hydrochloric acid to nitrile is typically 6–8:1, ensuring complete conversion.

Data Table 1: Hydrolysis Conditions

| Parameter | Value | Reference Source |

|---|---|---|

| Hydrochloric acid concentration | 6N | Patent CN102887854B |

| Molar ratio (acid:nitrile) | 6–8:1 | Patent CN102887854B |

| Reaction temperature | 100°C | Patent CN102887854B |

| Reaction time | 4–6 hours | Patent CN102887854B |

| Yield | >90% | Patent CN102887854B |

Step 2: Esterification to Form Ethyl Ester Hydrochloride

- The carboxylic acid hydrochloride is esterified using absolute ethanol in the presence of thionyl chloride (SOCl₂) as a dehydrating agent.

- The reaction proceeds under reflux at 40–50°C for 4–6 hours, converting the acid to its ethyl ester hydrochloride.

- Thionyl chloride effectively activates the acid, facilitating ester formation with high efficiency.

- Excess ethanol (mass ratio 4–6:1) ensures complete esterification, with yields typically around 78–85%.

Data Table 2: Esterification Parameters

| Parameter | Value | Reference Source |

|---|---|---|

| Solvent | Absolute ethanol | Patent CN108047125A |

| Thionyl chloride molar ratio | 2–3:1 | Patent CN108047125A |

| Reaction temperature | 40–50°C | Patent CN108047125A |

| Reaction time | 4–6 hours | Patent CN108047125A |

| Yield | ~78–85% | Patent CN108047125A |

Step 3: Separation of Isomers via Pulping and Extraction

- The crude ester hydrochloride mixture contains cis and trans isomers.

- A pulping process using a mixed solvent of methyl tert-butyl ether (MTBE) and ethanol (ratio 7–8:0.3–0.4) is employed.

- The mixture is stirred for 3–5 hours, then filtered to remove cis-isomer.

- The trans-isomer-rich mother liquor is collected for further processing.

- The pulping method simplifies isomer separation compared to complex chromatographic techniques.

- The trans-isomer exhibits higher purity and is suitable for subsequent resolution steps.

Data Table 3: Pulping and Extraction Conditions

| Parameter | Value | Reference Source |

|---|---|---|

| Solvent ratio (MTBE:EtOH) | 7–8:0.3–0.4 | Patent CN108047125A |

| Pulping time | 3–5 hours | Patent CN108047125A |

| Extraction solvent | Dichloromethane (DCM) | Patent CN108047125A |

| Temperature | Ambient (~20°C) | Patent CN108047125A |

Step 4: Chiral Resolution Using L-Tartaric Acid

- The trans-ester is dissolved in acetone and ethanol, then treated with L-tartaric acid (ratio 1:10–12:0.4–0.5).

- Crystallization at 20°C yields the enantiomerically pure (2R,4R) -4-methylpiperidine-2-ethyl formate.

- Recrystallization using L-tartaric acid is effective, providing high enantiomeric excess (>98%) and purity.

- The process is simple, reproducible, and suitable for large-scale production.

Data Table 4: Resolution Conditions

| Parameter | Value | Reference Source |

|---|---|---|

| Solvent | Acetone + Ethanol | Patent CN108047125A |

| L-Tartaric acid ratio | 1:10–12 (acid:mixture) | Patent CN108047125A |

| Crystallization temperature | 20 ± 5°C | Patent CN108047125A |

| Enantiomeric purity | >98% ee | Patent CN108047125A |

Reaction Principles and Optimization

- Hydrolysis : Acid hydrolysis cleaves nitrile groups efficiently under reflux, with acid molar excess ensuring completeness.

- Esterification : Thionyl chloride activates the acid, forming acyl chlorides that readily react with ethanol to form esters.

- Isomer Separation : Pulping exploits differential solubility of cis/trans isomers, simplifying separation.

- Chiral Resolution : L-tartaric acid forms diastereomeric salts with enantiomers, enabling high-purity isolation via recrystallization.

Data Summary Table

| Step | Raw Material / Reagent | Key Conditions | Yield / Purity | Reference Source |

|---|---|---|---|---|

| 1 | 4-methyl-2-cyanopiperidine + HCl | 100°C, 4–6h, molar ratio 6–8:1 | >90% hydrolysis | Patent CN102887854B |

| 2 | Acid hydrochloride + SOCl₂ + Ethanol | 40–50°C, 4–6h | 78–85% ester | Patent CN108047125A |

| 3 | Pulping with MTBE/Ethanol | 3–5h, ratio 7–8:0.3–0.4 | High purity trans-isomer | Patent CN108047125A |

| 4 | Resolution with L-tartaric acid | Crystallization at 20°C | >98% ee | Patent CN108047125A |

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting piperidine derivatives with 4-methoxyphenyl-containing electrophiles (e.g., sulfonyl chlorides or bromides) under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane or toluene. For example:

- Step 1 : React 2-(2-piperidinyl)ethanol with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) at reflux (80–100°C) for 12–24 hours .

- Step 2 : Purify the crude product via recrystallization (using ethanol/water) or silica gel column chromatography (eluent: hexane/ethyl acetate, 7:3) .

Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate) and optimize stoichiometry to minimize by-products like unreacted starting materials.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH₃ in H NMR) and piperidinyl protons (δ ~1.5–2.8 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ether (C–O–C stretch ~1250 cm⁻¹) and hydrochloride salt (N–H⁺ stretch ~2500 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What are the recommended storage conditions to ensure the compound’s long-term stability?

- Methodological Answer : Store as a crystalline solid at –20°C in airtight, light-resistant containers under desiccation (e.g., with silica gel packs). Stability studies indicate no significant degradation for ≥5 years under these conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereochemical influences on the compound’s biological activity?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak® AD-H column, isocratic elution with hexane/isopropanol) .

- X-ray Crystallography : Determine absolute configuration by co-crystallizing with a resolving agent (e.g., tartaric acid derivatives) .

- Molecular Docking : Compare binding affinities of enantiomers with target receptors (e.g., GPCRs) using software like AutoDock Vina .

Q. What strategies are appropriate for reconciling discrepancies in the compound’s solubility data reported in different studies?

- Methodological Answer :

- Solvent Standardization : Use USP/PhEur-grade solvents (e.g., DMSO, PBS) and control temperature (25°C) and pH (7.4) .

- Nephelometry : Quantify solubility limits by measuring turbidity during titrations .

- Co-solvency Studies : Evaluate solubility enhancement using cyclodextrins or surfactants (e.g., Tween-80) .

Q. How to optimize reaction conditions to minimize the formation of by-products (e.g., des-methyl analogs or oxidized derivatives)?

- Methodological Answer :

- By-Product Identification : Use LC-MS to detect impurities (e.g., m/z shifts corresponding to demethylation or oxidation) .

- Reaction Optimization :

- Reduce oxygen exposure by conducting reactions under nitrogen/argon .

- Lower reaction temperature (e.g., 60°C instead of reflux) to suppress oxidation .

- Add antioxidants (e.g., BHT) to the reaction mixture .

Data Contradiction Analysis

Q. How to resolve contradictory data in the compound’s receptor binding affinity across different studies?

- Methodological Answer :

- Orthogonal Assays : Compare radioligand binding (e.g., H-labeled compound) with functional assays (e.g., cAMP accumulation for GPCR activity) .

- Control Experiments : Verify receptor specificity using knockout cell lines or competitive antagonists .

- Batch Analysis : Check for impurities (e.g., residual solvents, des-methyl by-products) using GC-MS or NMR .

Tables

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Purification Method | Yield | Reference |

|---|---|---|---|---|

| 1 | Piperidine, 4-methoxybenzyl chloride, K₂CO₃, reflux | Recrystallization (EtOH/H₂O) | 60–70% | |

| 2 | Ethyl bromopyruvate, dioxane, reflux | Column chromatography | 50% |

Q. Table 2: Key Analytical Parameters

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| H NMR | Methoxy protons | δ 3.78 ppm (s, 3H) | |

| FTIR | Ether C–O–C stretch | 1245 cm⁻¹ | |

| HPLC | Retention time | 8.2 min (C18, 60% ACN) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.